molecular formula C15H9N3O2 B2953385 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid CAS No. 1507652-45-0

3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid

Cat. No.: B2953385
CAS No.: 1507652-45-0
M. Wt: 263.256
InChI Key: IMZLKPKKLNYJAH-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid: is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a cyanophenyl group and a carboxylic acid moiety in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indazole core. The carboxylic acid group is introduced through subsequent carboxylation reactions. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of green chemistry principles, including solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole core or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced phenyl derivatives.

    Substitution: Halogenated or nucleophile-substituted indazole derivatives.

Scientific Research Applications

Chemistry: 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits activity against certain enzymes and receptors, making it a candidate for the development of therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for the treatment of diseases such as cancer, inflammation, and neurological disorders. Its ability to modulate specific biological pathways makes it a valuable lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The cyanophenyl group and carboxylic acid moiety play crucial roles in binding to the active sites of target proteins, influencing their function.

Comparison with Similar Compounds

  • 3-(4-cyanophenyl)propanoic acid
  • 3-(4-cyanophenyl)acrylic acid
  • 4-cyanophenylacetic acid

Comparison: Compared to similar compounds, 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is unique due to the presence of the indazole core, which imparts distinct biological activities. The indazole ring system enhances its binding affinity to certain biological targets, making it more effective in therapeutic applications. Additionally, the combination of the cyanophenyl group and carboxylic acid moiety provides a versatile platform for further chemical modifications and optimization.

Properties

IUPAC Name

3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c16-8-9-1-3-10(4-2-9)14-12-7-11(15(19)20)5-6-13(12)17-18-14/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZLKPKKLNYJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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